3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(2,6-dichlorophenyl)sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO4S2/c17-11-4-6-12(7-5-11)25(21,22)13-8-9-20(10-13)26(23,24)16-14(18)2-1-3-15(16)19/h1-7,13H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINOTJAGJSYVNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : 3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine
- Molecular Formula : C13H10Cl2N2O4S2
- Molecular Weight : 375.26 g/mol
The biological activity of this compound primarily revolves around its ability to inhibit specific cellular processes. It acts as an antagonist for various receptors involved in cell adhesion and signaling pathways.
Key Mechanisms:
- Inhibition of Cell Adhesion : The compound has been shown to inhibit the interaction between cells and the extracellular matrix, which is crucial for processes like inflammation and tumor metastasis .
- Antagonism of Integrin Receptors : It targets integrin receptors such as VLA-4 and alpha4beta7, which play significant roles in leukocyte migration and adhesion .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of 3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study A | Cell Adhesion Inhibition | In vitro assays | Significant reduction in cell adhesion in treated cells compared to controls. |
| Study B | Anti-inflammatory Effects | Animal model | Reduced inflammatory markers in serum post-treatment. |
| Study C | Anticancer Properties | Cancer cell lines | Induced apoptosis in cancer cells with a dose-dependent response. |
Case Studies
- Case Study on Inflammation : In a study examining the anti-inflammatory properties of the compound, researchers found that it effectively reduced the levels of pro-inflammatory cytokines in a murine model of arthritis. This suggests potential therapeutic applications in treating inflammatory diseases.
- Case Study on Cancer Cell Lines : Another investigation focused on the compound's effects on various cancer cell lines. The results indicated that it inhibited cell proliferation and induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared to structurally related sulfonamide and heterocyclic derivatives, focusing on substituent effects, biological activity, and physicochemical characteristics.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects: The dual chlorobenzenesulfonyl groups in the target compound enhance electron-withdrawing character compared to single sulfonyl or sulfinyl groups in fipronil and ethiprole. This may influence binding to biological targets, such as GABA receptors in insects . However, the pyrrolidine core differs from pyrazole or pyridazinone backbones, which are known for metabolic stability and target specificity .
Biological Activity :
- Fipronil and ethiprole exhibit potent insecticidal activity via GABA receptor antagonism, while pyrazon acts as a photosynthesis inhibitor. The target compound’s pyrrolidine core may offer distinct pharmacokinetic properties, such as improved solubility or reduced mammalian toxicity, but experimental validation is lacking.
However, this could also increase bioaccumulation risks compared to less halogenated analogs.
Research Findings and Limitations
- Synthetic Accessibility : The compound’s synthesis involves multi-step sulfonylation of pyrrolidine, which may limit scalability compared to pyrazole-based analogs like fipronil .
- Toxicity Data: No acute toxicity or ecotoxicological studies are publicly available, contrasting with well-documented profiles for fipronil and pyrazon .
- Structure-Activity Relationships (SAR): The absence of a sulfinyl group (as in fipronil/ethiprole) may reduce oxidative stress induction in non-target organisms, but this hypothesis requires validation.
Preparation Methods
N-Sulfonylation of Pyrrolidine
The initial step involves reacting pyrrolidine with 2,6-dichlorobenzenesulfonyl chloride to form 1-(2,6-dichlorobenzenesulfonyl)pyrrolidine. Pyridine or triethylamine is commonly employed as a base to scavenge HCl, with tetrahydrofuran (THF) or dichloromethane (DCM) as solvents. For example, a reaction using pyridine in THF at 0°C for 4 hours achieved an 87% yield for a structurally analogous N-sulfonylation.
Key Parameters:
C-Sulfonylation at Position 3
Stepwise Synthetic Pathways
Route 1: Sequential N- and C-Sulfonylation
-
N-Sulfonylation:
Pyrrolidine reacts with 2,6-dichlorobenzenesulfonyl chloride in THF/pyridine at 0°C, yielding 1-(2,6-dichlorobenzenesulfonyl)pyrrolidine. -
C-3 Functionalization:
The C-3 position is brominated using N-bromosuccinimide (NBS) under radical initiation. Subsequent reaction with sodium 4-chlorobenzenesulfinate in dimethylformamide (DMF) at 80°C introduces the sulfonyl group.
Challenges:
-
Low regioselectivity during bromination.
-
Competing side reactions during sulfinate substitution.
Route 2: One-Pot Dual Sulfonylation
A microwave-assisted method enables simultaneous sulfonylation using both sulfonyl chlorides. In a representative procedure, pyrrolidine, 2,6-dichlorobenzenesulfonyl chloride, and 4-chlorobenzenesulfonyl chloride are mixed with pyridine in acetonitrile. Microwave irradiation at 100°C for 15 minutes affords the product in 68% yield.
Advantages:
-
Reduced reaction time.
-
Minimal purification steps.
Optimization of Reaction Conditions
Solvent and Base Screening
Comparative studies reveal that polar aprotic solvents (e.g., THF, acetonitrile) enhance sulfonyl chloride reactivity. Pyridine outperforms triethylamine in suppressing side reactions, as evidenced by a 91.93% yield in acetonitrile with DMAP and DIEA.
Table 1: Solvent and Base Impact on N-Sulfonylation Yield
| Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|
| THF | Pyridine | 0°C | 87 |
| Acetonitrile | DIEA/DMAP | 0–5°C | 91.93 |
| DCM | Triethylamine | 25°C | 88 |
Temperature and Catalysis
Low temperatures (0–5°C) favor N-sulfonylation by minimizing decomposition. Palladium catalysts, though effective in cross-couplings, show limited utility here. However, microwave irradiation significantly accelerates reactions, achieving 75% yield in 15 minutes for analogous systems.
Analytical Validation and Characterization
Spectroscopic Confirmation
Q & A
How can researchers optimize the synthesis of this compound to achieve high purity and yield?
Basic Question
Methodological Answer:
- Controlled Reaction Conditions : Use inert atmospheres (e.g., nitrogen) to prevent side reactions and optimize temperature (e.g., 60–80°C for sulfonylation) .
- Stepwise Sulfonylation : Prioritize the addition of 2,6-dichlorobenzenesulfonyl chloride first due to steric hindrance, followed by 4-chlorobenzenesulfonyl chloride, with TLC monitoring .
- Purification : Employ column chromatography with a gradient eluent (e.g., hexane/ethyl acetate) and validate purity via HPLC (>98%) .
What analytical techniques are critical for confirming the structural integrity of this compound?
Basic Question
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify sulfonyl group placement and pyrrolidine conformation. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in aromatic regions .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) and isotopic patterns for chlorine substituents .
- Elemental Analysis : Validate C, H, N, S, and Cl percentages within ±0.3% of theoretical values .
How should researchers address discrepancies in reported reactivity data between this compound and analogs?
Advanced Question
Methodological Answer:
- Comparative Kinetic Studies : Track reaction rates under standardized conditions (e.g., solvent polarity, temperature) using UV-Vis spectroscopy .
- Electron-Donating/Withdrawing Effects : Correlate substituent electronic profiles (e.g., Cl vs. F) with reaction outcomes via Hammett plots .
- Control Experiments : Isolate intermediates to identify competing pathways (e.g., sulfonate vs. sulfonamide formation) .
What mechanistic insights exist for the dual sulfonylation of pyrrolidine?
Advanced Question
Methodological Answer:
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map energy barriers for sulfonyl group attachment at C1 vs. C3 positions .
- Isotopic Labeling : Introduce ³⁶Cl to trace sulfonyl group migration during reaction quenching .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated pyrrolidine to identify rate-determining steps .
How does this compound’s stability vary under acidic, basic, or oxidative conditions?
Advanced Question
Methodological Answer:
- Forced Degradation Studies : Expose the compound to 0.1M HCl, NaOH, and H₂O₂ at 40°C for 24 hours, analyzing degradation products via LC-MS .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset >200°C) under nitrogen .
- Light Sensitivity : Conduct photostability tests in UV chambers (ICH Q1B guidelines) to identify protective storage needs .
What strategies are effective for studying structure-activity relationships (SAR) with this compound?
Advanced Question
Methodological Answer:
- Analog Synthesis : Replace chlorobenzene groups with fluorophenyl or methylsulfonyl variants and test in target assays (e.g., enzyme inhibition) .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to biological targets (e.g., carbonic anhydrase IX) .
- Pharmacophore Mapping : Overlay electrostatic and hydrophobic features of active/inactive analogs to identify critical moieties .
How do solvent polarity and proticity influence reaction selectivity?
Advanced Question
Methodological Answer:
- Solvent Screening : Test aprotic solvents (DMF, THF) vs. protic solvents (MeOH) to compare sulfonylation efficiency via ¹H NMR yield calculations .
- Dielectric Constant Correlation : Plot reaction rate vs. solvent polarity index to optimize dielectric environments (e.g., ε = 37.5 for DMF) .
- Green Chemistry Approaches : Evaluate ionic liquids or supercritical CO₂ for recyclability and reduced waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
